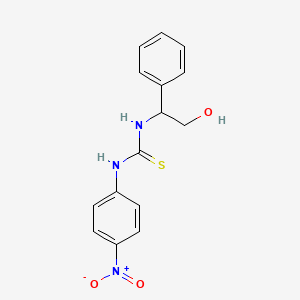
N-tert-butyl-6-chloropyridine-3-sulfonamide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-tert-butyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-chloropyridine-3-sulfonyl chloride and tert-butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to room temperature.
Procedure: The 6-chloropyridine-3-sulfonyl chloride is added to a solution of tert-butylamine in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.
Analyse Des Réactions Chimiques
N-tert-butyl-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
N-tert-butyl-6-chloropyridine-3-sulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: The compound is used as a biochemical reagent in the study of protein interactions and functions.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-tert-butyl-6-chloropyridine-3-sulfonamide depends on its specific application. In proteomics research, it may interact with proteins through covalent or non-covalent binding, affecting their structure and function. The sulfonamide group can form hydrogen bonds with amino acid residues, while the pyridine ring can participate in π-π interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
N-tert-butyl-6-chloropyridine-3-sulfonamide can be compared with other sulfonamide derivatives and chloropyridine compounds. Some similar compounds include:
N-tert-butyl-4-chloropyridine-3-sulfonamide: Similar structure but with the chlorine atom at the 4-position.
N-tert-butyl-6-bromopyridine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-tert-butyl-6-chloropyridine-3-sulfonic acid: The sulfonamide group is replaced by a sulfonic acid group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their functional groups .
Propriétés
IUPAC Name |
N-tert-butyl-6-chloropyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)12-15(13,14)7-4-5-8(10)11-6-7/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOXXBWDLRALIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-(1,4-thiazepan-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2921104.png)
![ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2921105.png)
![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)
![1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2921114.png)
![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2921116.png)
![4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2921117.png)

